

Amthamine Dihydrobromide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Amthamine dihydrobromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amthamine dihydrobromide is a potent and highly selective histamine H2 receptor agonist. Its utility in research stems from its ability to activate H2 receptors with a potency comparable to or slightly higher than that of histamine itself, while exhibiting minimal to no activity at H1 and H3 histamine receptors.^{[1][2]} This selectivity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the H2 receptor in various systems, including its well-established function in stimulating gastric acid secretion, as well as its involvement in cardiovascular regulation and immune responses. This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with **amthamine dihydrobromide**.

Chemical and Physical Properties

Amthamine dihydrobromide is a synthetic, water-soluble solid. Proper storage under desiccating conditions at -20°C is recommended for long-term stability.^{[2][3]}

Property	Value	Reference
Chemical Name	2-Amino-5-(2-aminoethyl)-4-methylthiazole dihydrobromide	[1]
Alternative Names	2-Amino-4-methyl-5-thiazoleethanamine dihydrobromide	[3]
CAS Number	142457-00-9	[2][3]
Molecular Formula	C6H11N3S·2HBr	[2]
Molecular Weight	319.06 g/mol	[2][3]
Appearance	Solid	[3]
Purity	≥99%	[2]
Solubility	Soluble in water to 100 mM	[2][3]
Storage	Desiccate at -20°C	[2][3]
Stability	Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.	
pKa	Not reported in the searched literature.	

Pharmacological Profile

Amthamine is a full agonist at the histamine H2 receptor.[4] Its selectivity is a key feature, with documented weak antagonist activity at the H3 receptor and no significant activity at the H1 receptor.[1][2][3] Quantitative data on its activity at the H4 receptor is not widely available in the reviewed literature, with one vendor catalog ambiguously describing it as an "H1R-H4R agonist," which contradicts its established selectivity profile.

Receptor Binding Affinity and Functional Potency

The following tables summarize the reported binding affinity (pKi) and functional potency (EC50 and pD2) values for amthamine at histamine receptors.

Table 1: Histamine Receptor Binding Affinity

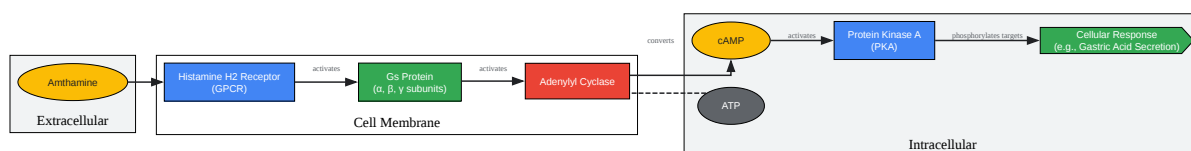
Receptor	Species/Tissue	Assay Type	Value (pKi)	Reference
H2	Not specified	Not specified	5.2	[3]

Table 2: Histamine Receptor Functional Potency

Receptor	Species/Tissue	Assay Type	Value	Reference
H2	Rat isolated gastric fundus	Gastric acid secretion	EC50 = 18.9 μ M	[4]
H2	Conscious cat with gastric fistula	Gastric acid secretion	ED50 = 0.069 μ mol/kg/h	[4]
H2	Anesthetized rat with lumen-perfused stomach	Gastric acid secretion	ED50 = 11.69 μ mol/kg i.v.	[4]
H2	Human atrium	Myocardial contractility	pD2 = 5.38	
H1	Not specified	Not specified	No activity	[1][2][3]
H3	Not specified	Not specified	Weak antagonist	[1][2][3]
H4	Not reported in the searched literature.	Not specified	Not reported	

Signaling Pathway

Activation of the histamine H2 receptor by amthamine initiates a canonical Gs-protein coupled signaling cascade. This pathway is fundamental to the physiological effects mediated by the H2 receptor.



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Histamine H2 Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for key experiments used to characterize **amthamine dihydrobromide**.

Radioligand Binding Assay for H2 Receptor Affinity

This protocol is adapted from methodologies for determining the binding affinity of unlabeled ligands to the H2 receptor.

Objective: To determine the binding affinity (K_i) of **amthamine dihydrobromide** for the histamine H2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

- Cell membranes expressing the human histamine H2 receptor.
- Radioligand: [^3H]-Tiotidine.
- **Amthamine dihydrobromide**.
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- 96-well plates.
- Glass fiber filters.
- Scintillation fluid and counter.

Methodology:

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H2 receptor.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Cell membranes, [^3H]-Tiotidine (at a concentration near its K_d), and assay buffer.
 - Non-specific Binding: Cell membranes, [^3H]-Tiotidine, and a high concentration of an unlabeled H2 antagonist (e.g., 1 μM Tiotidine).
 - Competitive Binding: Cell membranes, [^3H]-Tiotidine, and varying concentrations of **amthamine dihydrobromide**.
- Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the amthamine concentration.

- Determine the IC50 value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for H2 Receptor Agonism

This protocol outlines a method to measure the functional potency of **amthamine dihydrobromide** by quantifying its ability to stimulate intracellular cyclic AMP (cAMP) production.

Objective: To determine the EC50 of **amthamine dihydrobromide** at the histamine H2 receptor.

Materials:

- A cell line expressing the human H2 receptor (e.g., HEK293 or CHO cells).
- Cell culture medium.
- **Amthamine dihydrobromide**.
- IBMX (a phosphodiesterase inhibitor).
- cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Methodology:

- Cell Culture: Plate H2 receptor-expressing cells in a 96-well plate and grow to confluency.
- Pre-incubation: Wash the cells and pre-incubate them in a buffer containing IBMX for a short period (e.g., 10-30 minutes) at 37°C to prevent cAMP degradation.
- Agonist Stimulation: Add varying concentrations of **amthamine dihydrobromide** to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

- Data Analysis:
 - Plot the measured cAMP levels against the logarithm of the amthamine concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of amthamine that produces 50% of the maximal response.

In Vivo Gastric Acid Secretion Assay in Anesthetized Rats

This protocol is based on a method to assess the in vivo efficacy of amthamine in stimulating gastric acid secretion.^[4]

Objective: To determine the in vivo potency (ED50) of **amthamine dihydrobromide** in stimulating gastric acid secretion.

Materials:

- Sprague-Dawley rats.
- Anesthetic (e.g., urethane).
- Surgical instruments.
- Perfusion pump.
- pH meter and electrode.
- Saline solution.
- **Amthamine dihydrobromide.**

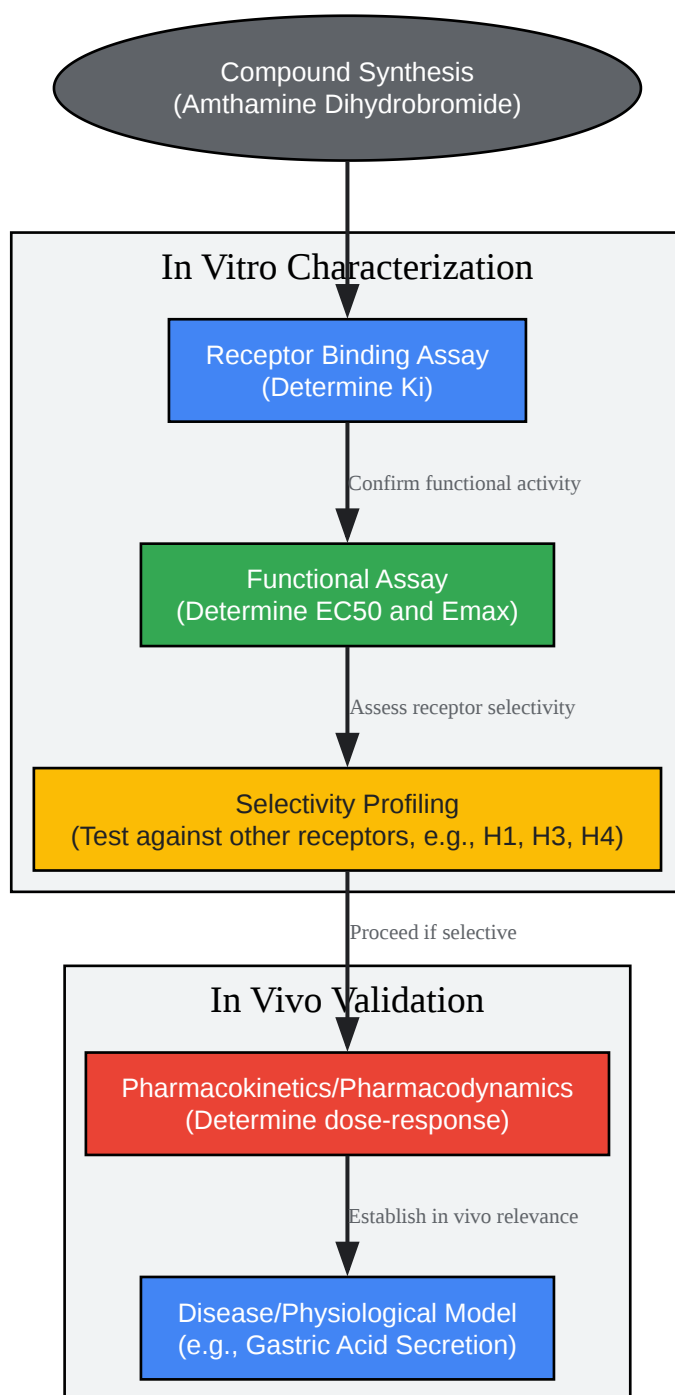
Methodology:

- Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the duodenum for stomach perfusion.
- Stomach Perfusion: Perfuse the stomach with saline at a constant rate.

- **Baseline Measurement:** Collect the perfusate and measure the pH to establish a stable baseline of acid secretion.
- **Drug Administration:** Administer **amthamine dihydrobromide** intravenously at increasing doses.
- **Acid Output Measurement:** Continuously monitor the pH of the perfusate. The amount of acid secreted can be quantified by titrating the collected perfusate with a standard base solution (e.g., NaOH) back to the initial pH.
- **Data Analysis:**
 - Calculate the acid output for each dose of amthamine.
 - Plot the acid output against the logarithm of the amthamine dose.
 - Determine the ED50 value, the dose that produces 50% of the maximal acid secretory response.

Experimental Workflow

The characterization of a selective GPCR agonist like amthamine typically follows a logical progression from in vitro to in vivo studies.



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Experimental Workflow for H2 Agonist Characterization

Conclusion

Amthamine dihydrobromide remains a critical pharmacological tool for the investigation of histamine H2 receptor function. Its high selectivity and potent agonist activity allow for precise interrogation of H2 receptor-mediated signaling pathways and physiological effects. The data and protocols presented in this guide are intended to provide researchers with a thorough understanding of its properties and to facilitate its effective use in experimental settings. Further research may be beneficial to definitively characterize its interaction with the H4 receptor and to determine its pKa value.

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